Albipagrastim alfa

Description

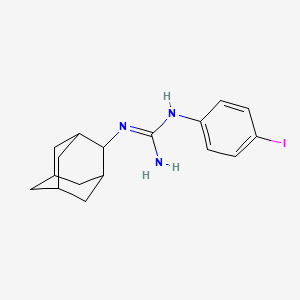

Structure

3D Structure

Properties

IUPAC Name |

2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKPIWYXWLJPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193527-91-2 | |

| Record name | 193527-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a potent and selective antagonist of the Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. This technical guide delineates the core mechanism of action of IPAG, focusing on its interaction with S1R and the subsequent downstream cellular signaling cascades. Through its high-affinity binding, IPAG inhibits the pro-survival functions of S1R, leading to the induction of the unfolded protein response (UPR) and autophagy, ultimately culminating in cell death in cancer models. This document provides a comprehensive overview of the binding kinetics, cellular effects, and the experimental methodologies used to elucidate the pharmacodynamics of IPAG.

Core Mechanism of Action: Sigma-1 Receptor Antagonism

The primary molecular target of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine is the Sigma-1 receptor (S1R). IPAG acts as a high-affinity antagonist, binding to the receptor and inhibiting its chaperone activity. S1R plays a crucial role in maintaining cellular homeostasis by regulating calcium signaling, ion channel function, and protein folding. By antagonizing S1R, IPAG disrupts these vital cellular processes.

Binding Affinity and Specificity

IPAG exhibits high-affinity binding to the Sigma-1 receptor. In vitro competitive binding assays have demonstrated a dissociation constant (Kd) in the low nanomolar range, indicating a strong and specific interaction with its target.

| Ligand | Receptor | Binding Affinity (Kd) |

| 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) | Sigma-1 Receptor (S1R) | 9 nM[1] |

Table 1: Binding Affinity of IPAG for the Sigma-1 Receptor.

While the primary target is S1R, the specificity of IPAG has been evaluated against other receptors. Studies have shown that IPAG has low affinity for other receptors, underscoring its selectivity for S1R. There is no current evidence to suggest that IPAG directly interacts with or modulates the activity of voltage-gated sodium channels such as Nav1.8.

Downstream Signaling Pathways

The antagonism of the Sigma-1 receptor by IPAG initiates a cascade of downstream cellular events, primarily centered around the induction of cellular stress responses.

Induction of the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Disruption of S1R function by IPAG leads to ER stress and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis. The key signaling pathways of the UPR activated by IPAG include:

-

PERK Pathway: Activation of the PKR-like ER kinase (PERK) leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a general attenuation of protein synthesis to reduce the protein load on the ER.

-

IRE1 Pathway: Activation of the inositol-requiring enzyme 1 (IRE1) leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor that upregulates the expression of ER chaperones and proteins involved in ER-associated degradation (ERAD).

-

ATF6 Pathway: Activating transcription factor 6 (ATF6) is translocated to the Golgi apparatus, where it is cleaved to its active form. The activated ATF6 then moves to the nucleus to upregulate the expression of ER chaperones, including BiP/GRP78.

The sustained activation of these UPR pathways, particularly the PERK and IRE1 arms, is a hallmark of IPAG's mechanism of action.

Induction of Autophagy

Prolonged ER stress induced by IPAG treatment subsequently leads to the activation of autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery. This is a critical step in the mechanism of action of IPAG, as it transitions the cellular response from a pro-survival state (UPR) to a pro-death pathway. The induction of autophagy is often observed following the upregulation of UPR markers.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the mechanism of action of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine.

Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of IPAG for the Sigma-1 receptor.

Materials:

-

Cell membranes expressing Sigma-1 receptors (e.g., from guinea pig brain or transfected cell lines)

-

[³H]-(+)-Pentazocine (radioligand)

-

Unlabeled 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled IPAG.

-

In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-(+)-pentazocine, and the varying concentrations of unlabeled IPAG.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known S1R ligand (e.g., haloperidol).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is analyzed using non-linear regression to determine the IC₅₀ value, which can be converted to the Ki value using the Cheng-Prusoff equation.

Western Blotting for UPR Markers

This protocol outlines the detection of key UPR markers (phospho-PERK, phospho-IRE1, and BiP/GRP78) by Western blotting to confirm the induction of ER stress by IPAG.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-PERK, phospho-IRE1, BiP/GRP78, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of IPAG for different time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Autophagy Assays

Several methods can be employed to measure the induction of autophagy by IPAG.

This method utilizes a fluorescent dye that specifically stains autophagic vacuoles.

Materials:

-

Cancer cell line of interest

-

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)

-

Cyto-ID® Autophagy Detection Kit

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells and treat with IPAG as required.

-

Stain the cells with the Cyto-ID® Green Detection Reagent according to the manufacturer's protocol.

-

Analyze the stained cells using fluorescence microscopy to visualize the formation of green fluorescent puncta, indicative of autophagosomes.

-

Alternatively, quantify the fluorescence intensity using a flow cytometer for a more quantitative analysis of autophagy induction.

This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

Materials:

-

Same as for Western blotting for UPR markers, with the primary antibody against LC3.

Procedure:

-

Follow the Western blotting protocol as described in section 3.2.

-

Use a primary antibody that recognizes both LC3-I and LC3-II.

-

The accumulation of LC3-II (a band at a lower molecular weight than LC3-I) is indicative of an increase in autophagosome formation.

-

The ratio of LC3-II to a loading control or to LC3-I can be used to quantify the level of autophagy.

This method involves the transfection of cells with a plasmid encoding a GFP-tagged LC3 protein.

Materials:

-

Cancer cell line of interest

-

GFP-LC3 expression plasmid

-

Transfection reagent

-

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)

-

Fluorescence microscope

Procedure:

-

Transfect the cells with the GFP-LC3 plasmid.

-

Allow the cells to express the protein for 24-48 hours.

-

Treat the transfected cells with IPAG.

-

Visualize the cells using a fluorescence microscope.

-

In untreated cells, GFP-LC3 will show a diffuse cytoplasmic distribution. Upon induction of autophagy, GFP-LC3 will translocate to the autophagosome membrane, appearing as distinct green puncta.

-

The number of puncta per cell can be quantified to measure the level of autophagy.

Conclusion

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) exerts its biological effects primarily through the high-affinity antagonism of the Sigma-1 receptor. This interaction disrupts cellular homeostasis, leading to the induction of the unfolded protein response and a subsequent switch to autophagy-mediated cell death in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and confirm the mechanism of action of IPAG and similar S1R antagonists. Understanding these core mechanisms is crucial for the continued development and application of S1R-targeted therapies in oncology and other disease areas.

References

An In-depth Technical Guide to the Sigma-1 Receptor Antagonist Properties of IPAG

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). The sigma-1 receptor is implicated in a wide range of cellular processes, including signal transduction, cellular stress responses, and neuronal plasticity. Its dysregulation has been linked to various pathological conditions, including cancer, neurodegenerative diseases, and psychiatric disorders. As a selective antagonist, IPAG serves as a critical tool for elucidating the physiological and pathophysiological roles of the sigma-1 receptor and holds potential as a therapeutic agent. This technical guide provides a comprehensive overview of the sigma-1 receptor antagonist properties of IPAG, including its binding affinity, functional effects, and impact on key signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of IPAG with the sigma-1 receptor and its downstream functional consequences.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 2.5 nM | Permeabilized MDA-MB-468 cells | [1] |

| pKi | 4.3 | Not specified | [2] |

| Cell Proliferation (IC50) | 24 µM | Not specified | [1] |

Note on pKi value: A reported pKi of 4.3 (equivalent to a Ki of 50,118 nM) appears to be an outlier when compared to the nanomolar binding affinity reported in other studies.

Mechanism of Action & Signaling Pathways

IPAG exerts its effects by binding to the sigma-1 receptor and inhibiting its chaperone activity. This antagonism triggers a cascade of downstream signaling events, primarily originating from the endoplasmic reticulum, that impact cell survival, proliferation, and protein homeostasis. The key pathways modulated by IPAG are the Unfolded Protein Response (UPR), the mTOR signaling pathway, and autophagy.

Unfolded Protein Response (UPR)

Antagonism of the sigma-1 receptor by IPAG disrupts ER protein homeostasis, leading to the accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).[2] This is a cellular stress response aimed at restoring ER function. IPAG has been shown to activate all three canonical branches of the UPR:

-

IRE1α (Inositol-requiring enzyme 1α): IPAG binding to S1R leads to the dissociation of the ER chaperone BiP (Binding immunoglobulin protein) from IRE1α, causing its dimerization and autophosphorylation. Activated IRE1α then splices XBP1 mRNA, leading to the translation of the active transcription factor XBP1s, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

PERK (PKR-like endoplasmic reticulum kinase): Similar to IRE1α, PERK is activated upon BiP dissociation. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein translation to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic fragment, a transcription factor that upregulates ER chaperones and components of the ERAD machinery.

The induction of the UPR by IPAG occurs at lower concentrations than those required to induce autophagy, suggesting it is an early event in the cellular response to sigma-1 receptor antagonism.[2]

mTOR Signaling Pathway Inhibition

IPAG treatment leads to the suppression of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. This inhibition is characterized by the decreased phosphorylation of key downstream effectors of mTORC1:

-

p70S6 Kinase (p70S6K): A kinase that promotes protein synthesis by phosphorylating ribosomal protein S6.

-

Ribosomal protein S6 (S6): A component of the 40S ribosomal subunit.

-

4E-BP1: A translational repressor that, when hypophosphorylated, binds to the eukaryotic initiation factor 4E (eIF4E) and prevents the initiation of cap-dependent translation.

The suppression of mTOR signaling contributes to the anti-proliferative effects of IPAG.

Autophagy and PD-L1 Degradation

IPAG induces autophagy, a cellular process for the degradation of dysfunctional cellular components. A key substrate targeted for autophagic degradation following IPAG treatment is the programmed death-ligand 1 (PD-L1).[3] PD-L1 is an immune checkpoint protein often overexpressed on cancer cells to evade the host immune system. By inducing the autolysosomal degradation of PD-L1, IPAG can reduce its surface expression on tumor cells, potentially restoring anti-tumor immunity. This effect is dependent on the core autophagy machinery, including ATG5.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the sigma-1 receptor using competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver or a cell line overexpressing S1R).

-

[³H]-(+)-Pentazocine (radioligand).

-

IPAG (test compound).

-

Haloperidol (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of IPAG in binding buffer.

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 100-200 µg of protein).

-

A fixed concentration of [³H]-(+)-Pentazocine (typically near its Kd value).

-

Varying concentrations of IPAG or vehicle (for total binding) or a high concentration of haloperidol (e.g., 10 µM) for non-specific binding.

-

-

Incubate the plate at 37°C for 120 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of IPAG by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blotting for mTOR Pathway Proteins

This protocol outlines the general procedure for detecting changes in the phosphorylation status of mTOR pathway proteins following IPAG treatment.

Materials:

-

Cell line of interest (e.g., T47D breast cancer cells).

-

IPAG.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, etc.).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of IPAG or vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

IPAG is a valuable pharmacological tool for investigating the roles of the sigma-1 receptor. Its antagonist properties trigger a complex cellular response involving the UPR, inhibition of mTOR signaling, and induction of autophagy. These actions underscore the importance of the sigma-1 receptor in maintaining cellular homeostasis and highlight its potential as a therapeutic target in various diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the multifaceted effects of IPAG and the broader implications of sigma-1 receptor antagonism.

References

An In-depth Technical Guide to the Discovery and Synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG), a potent and selective antagonist of the Sigma-1 receptor (S1R). The S1R is a chaperone protein implicated in a variety of cellular processes and is overexpressed in numerous cancer types, making it a compelling target for therapeutic intervention. This document details the discovery of IPAG, its synthesis, biological activity, and mechanism of action. Particular emphasis is placed on its potential as an anti-cancer agent and a molecular probe for imaging S1R-expressing tumors. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways are provided to support further research and development efforts.

Introduction

The Sigma-1 receptor (S1R) is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways, including those involved in cell stress, calcium signaling, and apoptosis. The overexpression of S1R in a wide range of human cancers, including breast and prostate cancer, has positioned it as a significant target for the development of novel anti-cancer therapeutics.

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) has emerged as a high-affinity antagonist of the S1R. Its unique chemical structure, featuring a bulky adamantyl group and an iodophenyl moiety, contributes to its potent and selective binding to the receptor. This guide explores the scientific journey of IPAG, from its chemical synthesis to its biological characterization and potential clinical applications.

Synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine

The synthesis of IPAG can be achieved through a multi-step process. A plausible and efficient method involves the reaction of 2-aminoadamantane with a suitable 4-iodophenyl precursor. The following protocol is a representative synthesis based on established guanidinylation methodologies.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG).

Experimental Protocol: Synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine

Step 1: Synthesis of 4-Iodophenyl isothiocyanate

-

To a solution of 4-iodoaniline (1 equivalent) in a suitable solvent such as dichloromethane, add thiophosgene (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodophenyl isothiocyanate.

Step 2: Synthesis of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)

-

Dissolve 2-aminoadamantane (1 equivalent) and 4-iodophenyl isothiocyanate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Stir the mixture at room temperature for 4-6 hours to form the thiourea intermediate.

-

To the solution of the thiourea intermediate, add a slight excess of a carbodiimide reagent (e.g., EDC) or mercury(II) chloride and an amine source (e.g., ammonia or a primary amine) to facilitate the conversion to the guanidine.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine.

Biological Activity and Mechanism of Action

IPAG functions as a potent and selective antagonist of the Sigma-1 receptor. This antagonism disrupts the normal functioning of S1R, leading to a cascade of cellular events, particularly in cancer cells where S1R is often overexpressed.

Sigma-1 Receptor Binding

IPAG exhibits high-affinity binding to the S1R.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 9 nM | [1] |

Mechanism of Action: Induction of Apoptosis

The antagonism of S1R by IPAG has been shown to induce cell death in cancer cells through a multi-step process.[1] Disruption of S1R signaling first triggers the unfolded protein response (UPR) due to stress in the endoplasmic reticulum.[1] This is followed by the induction of autophagy.[1] Prolonged antagonism of S1R by IPAG ultimately forces cancer cells to undergo apoptosis.[1]

Caption: IPAG's mechanism of action leading to apoptosis.

In Vivo Studies and Potential Applications

The properties of IPAG make it a promising candidate for both therapeutic and diagnostic applications in oncology.

Biodistribution of [¹²⁴I]IPAG in Tumor-Bearing Mice

Radiolabeled IPAG, specifically [¹²⁴I]IPAG, has been utilized for positron emission tomography (PET) imaging of S1R-expressing tumors. Biodistribution studies in mice bearing MCF-7 breast cancer xenografts have demonstrated significant tumor uptake of the radiotracer with favorable clearance from non-target organs over time.[2]

| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |

| 4 hours | 1.53 ± 0.27 | - | - |

| 24 hours | 1.09 ± 0.24 | >20 | ~5 |

| 48 hours | 0.94 ± 0.23 | >40 | ~10 |

| 72 hours | 0.15 ± 0.15 | >30 | ~5 |

Data adapted from Gangangari et al.[2]

Experimental Workflow for In Vivo Imaging

Caption: Workflow for in vivo PET imaging with [¹²⁴I]IPAG.

Conclusion

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a significant molecule in the study of Sigma-1 receptor biology and its role in cancer. Its high-affinity antagonism of S1R disrupts key cellular processes, leading to cancer cell death. The successful use of radiolabeled IPAG in preclinical tumor imaging highlights its potential as a diagnostic tool. Further research into the therapeutic efficacy of non-radioactive IPAG and the development of optimized analogs could lead to novel and effective treatments for a variety of S1R-overexpressing cancers. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study and application of this promising compound.

References

Physicochemical Properties of IPAG: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPAG, or 1-(4-iodophenyl)-3-(2-adamantyl)guanidine, is a potent and selective sigma-1 (σ1) receptor antagonist that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties of IPAG, its synthesis, and detailed experimental protocols for evaluating its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for IPAG are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(4-iodophenyl)-3-(2-adamantyl)guanidine | |

| Molecular Formula | C₁₇H₂₂IN₃ | [1] |

| Molecular Weight | 395.28 g/mol | [1] |

| CAS Number | 193527-91-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 468.1 °C at 760 mmHg | |

| Flash Point (Predicted) | 236.9 °C | |

| Density (Predicted) | 1.78 g/cm³ | |

| LogP (Predicted) | 4.76 | |

| Solubility | DMSO: 8.33 mg/mL (21.07 mM) with sonication, adjustment to pH 3 with 1M HCl, and heating to 60°C. | [1] |

| pKi | 4.3 | [1] |

| K₅₀ | 2.5 nM |

Synthesis

The synthesis of IPAG, particularly its radiolabeled form for imaging studies, has been described. A common method for introducing the iodine atom is through an iodo-destannylation reaction from a stannylated precursor.

Synthesis of [¹²⁴I]IPAG

A well-established protocol for the synthesis of radioiodinated IPAG involves the following steps:

-

Precursor Preparation : Start with a solution of the stannylated precursor, 1-(4-(tributylstannyl)phenyl)-3-(2-adamantyl)guanidine, in dry ethanol.

-

Radioiodination : To this solution, add [¹²⁴I]NaI and an oxidizing agent such as chloramine-T in glacial acetic acid.

-

Reaction : Allow the reaction to proceed to completion.

-

Purification : The resulting [¹²⁴I]IPAG is then purified using High-Performance Liquid Chromatography (HPLC).

This method provides high radiochemical yield and purity, suitable for in vitro and in vivo imaging studies.

Biological Activity and Mechanism of Action

IPAG exerts its biological effects primarily through the antagonism of the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This antagonism triggers a cascade of downstream events, leading to anti-cancer effects.

Signaling Pathway

The binding of IPAG to the sigma-1 receptor disrupts its normal function, leading to the induction of apoptosis and inhibition of cell proliferation. A key mechanism involves the suppression of the mTOR signaling pathway, evidenced by the decreased phosphorylation of key downstream effectors such as p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4E-BP1)[1]. Furthermore, IPAG has been shown to induce the autolysosomal degradation of Programmed Death-Ligand 1 (PD-L1) in cancer cells, suggesting a potential role in modulating the tumor immune microenvironment[1].

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the biological activity of IPAG.

Sigma-1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of IPAG for the sigma-1 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing sigma-1 receptors (e.g., from MDA-MB-468 cells)

-

[³H]-(+)-pentazocine (radioligand)

-

IPAG (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, add cell membranes, [³H]-(+)-pentazocine, and varying concentrations of IPAG.

-

For non-specific binding, use a high concentration of a known sigma-1 ligand (e.g., haloperidol).

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Ki value.

Cell Proliferation Assay

This protocol describes a colorimetric assay to assess the effect of IPAG on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., T47D)

-

Complete cell culture medium

-

IPAG

-

Cell proliferation assay reagent (e.g., WST-1, MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of IPAG or vehicle control (e.g., DMSO).

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Apoptosis Assay

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by IPAG.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

IPAG

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with IPAG or vehicle control for a specified duration.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of key signaling proteins and the expression of PD-L1 following IPAG treatment.

Materials:

-

Cancer cell lines (e.g., T47D, PC3, MDA-MB-231)

-

IPAG

-

Lysis buffer

-

Protein assay reagent

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-p70S6K, anti-p-S6, anti-p-4E-BP1, anti-PD-L1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with IPAG for the desired time and concentration.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an appropriate imaging system and quantify the band intensities.

PD-L1/PD-1 Blockade Assay

This reporter assay measures the functional consequence of IPAG-induced PD-L1 degradation on T-cell activation.

Materials:

-

Cancer cell lines (e.g., PC3, MDA-MB-231)

-

Jurkat NFAT-luciferase reporter T-cells

-

IPAG

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Treat cancer cells with IPAG to induce PD-L1 degradation.

-

Co-culture the treated cancer cells with Jurkat NFAT-luciferase reporter T-cells.

-

After the co-culture period, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. An increase in luciferase activity indicates T-cell activation due to the blockade of the PD-L1/PD-1 interaction.

Conclusion

IPAG is a promising sigma-1 receptor antagonist with well-defined physicochemical properties and a clear mechanism of action in cancer cells. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound. As research in this area continues, a deeper understanding of IPAG's in vivo efficacy and safety profile will be crucial for its translation into clinical applications.

References

An In-depth Technical Guide to 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine, commonly known as IPAG, is a potent and selective antagonist of the Sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum. Exhibiting high binding affinity in the low nanomolar range, IPAG has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of S1R. Its utility extends to preclinical cancer research, where it has been shown to induce cellular stress pathways, including the unfolded protein response (UPR), autophagy, and ultimately apoptosis in tumor cells. Furthermore, radiolabeled variants of IPAG, such as [¹²⁴I]IPAG, have been successfully employed for in vivo imaging of S1R-expressing tumors using positron emission tomography (PET), highlighting its potential as a diagnostic agent. This guide provides a comprehensive review of the available scientific literature on IPAG, presenting its pharmacological data, detailing key experimental protocols for its study, and illustrating its known signaling pathways.

Pharmacological Data

The pharmacological profile of IPAG is characterized by its high affinity for the Sigma-1 receptor. However, a notable discrepancy exists between its binding affinity and its potency in functional assays, suggesting a complex mechanism of action.

Binding Affinity

Multiple studies have confirmed the high affinity of IPAG for the Sigma-1 receptor. Competition binding assays using radiolabeled ligands have established its inhibitory constant (Ki) and dissociation constant (Kd) in the low nanomolar range.

| Parameter | Value | Radioligand | Tissue/Cell Line | Reference |

| Ki | 2.8 nM | Not Specified | Not Specified | [1] |

| Ki | 2.5 nM | [³H]-(+)-pentazocine | Permeabilized MDA-MB-468 cells | [2][3] |

| pKi | 4.3 | Not Specified | Not Specified | [4] |

| Kd | 9 nM | Not Specified | Not Specified | [5] |

Functional Potency

In contrast to its high binding affinity, functional assays reveal a lower potency for IPAG, with EC₅₀ and IC₅₀ values in the micromolar range. This suggests that the biological effects of IPAG may require engagement with a lower-affinity state of the S1R or interaction with other cellular components.[2]

| Assay | Parameter | Value | Cell Line | Reference |

| Calcium Response | EC₅₀ | 123 µM | Fura-2-AM-loaded MDA-MB-468 cells | [2] |

| Cell Proliferation (MTS Assay) | IC₅₀ | 24 µM | MDA-MB-468 cells | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments involving IPAG, based on established protocols in the scientific literature.

Synthesis of Radiolabeled [¹²⁴I]IPAG

Radiolabeling of IPAG is crucial for its use in PET imaging studies. The synthesis is typically achieved through an iodo-destannylation reaction.[5][6]

Materials:

-

Tributyltin precursor of IPAG (1-(4-tributylstannyl)-3-(2-adamantyl)guanidine)

-

[¹²⁴I]NaI

-

Ethanol (dry)

-

Chloramine-T

-

Glacial Acetic Acid

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve the tributyltin precursor in dry ethanol.

-

Add [¹²⁴I]NaI to the solution.

-

Initiate the reaction by adding Chloramine-T (dissolved in glacial acetic acid) as an oxidizing agent.

-

Allow the reaction to proceed.

-

Purify the resulting [¹²⁴I]IPAG using HPLC.

-

Analyze the purity of the final product.

Sigma-1 Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of IPAG for the Sigma-1 receptor.[2][3]

Materials:

-

Permeabilized MDA-MB-468 cells (or other S1R-expressing cells/membranes)

-

[³H]-(+)-pentazocine (radioligand)

-

Unlabeled IPAG (competitor)

-

Haloperidol (for non-specific binding determination)

-

Assay Buffer

-

Scintillation counter

Procedure:

-

Prepare permeabilized MDA-MB-468 cells.

-

In a 96-well plate, add a fixed concentration of [³H]-(+)-pentazocine to each well.

-

Add increasing concentrations of unlabeled IPAG to the wells to create a competition curve.

-

For non-specific binding control wells, add a high concentration of haloperidol.

-

Add the cell preparation to each well to initiate the binding reaction.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to calculate the Ki of IPAG.

Intracellular Calcium Measurement

This assay measures the effect of IPAG on intracellular calcium levels.[2]

Materials:

-

MDA-MB-468 cells

-

Fura-2-AM (calcium-sensitive fluorescent dye)

-

IPAG

-

Fluorimeter

Procedure:

-

Load MDA-MB-468 cells with Fura-2-AM dye.

-

Wash the cells to remove excess dye.

-

Place the cells in a fluorimeter.

-

Add varying concentrations of IPAG to the cells.

-

Measure the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

-

Calculate the EC₅₀ value from the dose-response curve.

Signaling Pathways and Mechanism of Action

IPAG exerts its biological effects by antagonizing the Sigma-1 receptor, which in turn modulates several downstream signaling pathways, particularly those involved in cellular stress and survival.

Induction of Cellular Stress and Apoptosis

Antagonism of S1R by IPAG has been shown to disrupt protein homeostasis, leading to the unfolded protein response (UPR).[5] Prolonged S1R antagonism can subsequently trigger autophagy and ultimately lead to apoptotic cell death in cancer cells.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Evidence that the sigma(1) receptor is not directly coupled to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantyl Guanidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents. When coupled with the highly basic and versatile guanidine group, the resulting adamantyl guanidine derivatives exhibit a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of adamantyl guanidine derivatives, with a focus on their antiviral, anticancer, and neurological applications. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area of drug discovery.

Antiviral Activity

Adamantyl guanidine derivatives have demonstrated significant potential as antiviral agents, particularly against influenza A virus. The primary mechanism of action for many of these compounds is the blockade of the M2 proton channel, a crucial component in the viral replication cycle.

Quantitative Antiviral Data

The antiviral efficacy of adamantyl guanidine derivatives is typically quantified by their 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) in cell-based assays. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Guanidinoamantadine | Influenza A/Aichi/H3N2 | MDCK | 59.7 | >3200 | >53.6 | [1] |

| Guanidinorimantadine | Influenza A/Aichi/H3N2 | MDCK | 0.53 | 1800 | 3396 | [1] |

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This protocol outlines the determination of the antiviral activity of adamantyl guanidine derivatives against influenza A virus using a plaque reduction assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A virus stock (e.g., A/Aichi/H3N2)

-

Adamantyl guanidine derivatives

-

Agarose

-

Crystal Violet solution

Procedure:

-

Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Virus Titration: Determine the titer of the influenza virus stock by plaque assay to calculate the appropriate dilution for infection.

-

Antiviral Assay: a. Seed MDCK cells in 6-well plates and grow to confluence. b. Wash the cell monolayer with phosphate-buffered saline (PBS). c. Infect the cells with a dilution of influenza virus that produces a countable number of plaques. d. After a 1-hour adsorption period, remove the virus inoculum. e. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing various concentrations of the adamantyl guanidine derivative and trypsin. f. Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Plaque Visualization and Counting: a. Fix the cells with 10% formalin. b. Remove the agarose overlay and stain the cells with 0.5% crystal violet solution. c. Count the number of plaques in each well.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathway: M2 Proton Channel Inhibition

Adamantane derivatives, including their guanidinylated counterparts, physically block the pore of the M2 proton channel. This channel is essential for the uncoating of the virus within the endosome by allowing the influx of protons, which lowers the internal pH of the virion and facilitates the release of the viral ribonucleoprotein (vRNP) into the cytoplasm. By blocking this channel, adamantyl guanidines prevent viral uncoating and subsequent replication.

Figure 1. Mechanism of M2 proton channel inhibition by adamantyl guanidine derivatives.

Anticancer Activity

Recent studies have highlighted the potential of adamantyl guanidine derivatives as anticancer agents. Their mechanism of action in this context is multifaceted and can involve the inhibition of key enzymes involved in tumor progression and metastasis.

Quantitative Anticancer Data

The anticancer activity of these compounds is often evaluated by their ability to inhibit the activity of specific enzymes, such as urokinase-type plasminogen activator (uPA), which is overexpressed in many cancers and plays a critical role in invasion and metastasis. The inhibitory potency is typically expressed as the inhibition constant (Ki).

| Compound | Target | Ki (µM) | Reference |

| N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea | uPA | 2.4 | [2] |

Experimental Protocol: Urokinase Plasminogen Activator (uPA) Inhibition Assay

This protocol describes a chromogenic assay to determine the inhibitory activity of adamantyl guanidine derivatives against uPA.

Materials:

-

Human uPA enzyme

-

Chromogenic uPA substrate (e.g., S-2444)

-

Tris-HCl buffer (pH 8.8)

-

Adamantyl guanidine derivatives

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of uPA, chromogenic substrate, and various concentrations of the adamantyl guanidine derivative in Tris-HCl buffer.

-

Assay Reaction: a. To each well of a 96-well microplate, add the Tris-HCl buffer. b. Add the adamantyl guanidine derivative at different concentrations. c. Add the uPA enzyme solution and incubate for a pre-determined time at 37°C. d. Initiate the reaction by adding the chromogenic substrate.

-

Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the uPA activity.

-

Data Analysis: a. Plot the reaction rate against the inhibitor concentration. b. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of uPA activity. c. Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Signaling Pathway: Inhibition of uPA-Mediated Plasminogen Activation

Urokinase-type plasminogen activator (uPA) is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating tumor cell invasion and metastasis. Adamantyl guanidine derivatives can act as competitive inhibitors of uPA, binding to the active site and preventing the conversion of plasminogen to plasmin.

Figure 2. Inhibition of the uPA-plasminogen cascade by an adamantyl guanidine derivative.

Neurological Activity

Adamantyl guanidine derivatives have also been investigated for their potential in treating neurological disorders. A key target in this area is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor involved in synaptic plasticity and neuronal function.

Quantitative Neurological Data

The activity of adamantyl guanidine derivatives as NMDA receptor antagonists is quantified by their IC50 values, representing the concentration required to inhibit 50% of the NMDA-induced current in electrophysiological studies.

| Compound | Target | IC50 (µM) | Reference |

| Guanidine derivative of a bisnoradamantylamine | NMDA Receptor | 7.1 | [3] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for assessing the NMDA receptor antagonist activity of adamantyl guanidine derivatives using whole-cell patch-clamp recordings from cultured neurons or brain slices.

Materials:

-

Cultured neurons (e.g., cortical or hippocampal neurons) or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

NMDA and glycine (co-agonist)

-

Adamantyl guanidine derivatives

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

Procedure:

-

Cell/Slice Preparation: Prepare cultured neurons or acute brain slices expressing NMDA receptors.

-

Recording Setup: a. Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF. b. Pull glass micropipettes and fill them with the internal solution. c. Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance (gigaohm) seal. d. Rupture the cell membrane to achieve the whole-cell configuration.

-

Data Acquisition: a. Clamp the cell at a holding potential of -60 mV. b. Apply a solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors. c. After establishing a stable baseline response, co-apply the adamantyl guanidine derivative with NMDA and glycine. d. Record the current responses in the absence and presence of different concentrations of the test compound.

-

Data Analysis: a. Measure the peak amplitude of the NMDA-induced currents. b. Plot the percentage of inhibition of the NMDA current against the concentration of the adamantyl guanidine derivative. c. Determine the IC50 value from the concentration-response curve.

Signaling Pathway: NMDA Receptor Antagonism and Neuroprotection

Excessive activation of NMDA receptors leads to an influx of Ca2+, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal cell death. Adamantyl guanidine derivatives can act as non-competitive antagonists of the NMDA receptor, blocking the ion channel and preventing excessive Ca2+ influx. This mechanism is believed to underlie their neuroprotective effects.

Figure 3. Neuroprotective mechanism of adamantyl guanidine derivatives via NMDA receptor antagonism.

Conclusion

Adamantyl guanidine derivatives represent a versatile and promising class of bioactive compounds with a wide range of therapeutic applications. Their unique structural features contribute to their potent and often selective interactions with various biological targets. This technical guide has provided a comprehensive overview of their antiviral, anticancer, and neurological activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action and signaling pathways, as visualized in the provided diagrams, offers a solid foundation for the rational design and development of novel adamantyl guanidine-based drugs with improved efficacy and safety profiles. Further research into the structure-activity relationships and optimization of these compounds is warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to the Role of IPAG in Disrupting Sigma-1 Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular signaling.[1][2][3] It plays a pivotal role in regulating a multitude of cellular processes, including calcium homeostasis, ion channel activity, and the cellular stress response.[2][4][5] The compound 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG) has been identified as a potent antagonist of the S1R. This document provides a comprehensive technical overview of the mechanisms through which IPAG disrupts S1R signaling. It details the complex binding kinetics of IPAG, its impact on receptor oligomerization and calcium signaling, and its influence on downstream cellular pathways. Furthermore, this guide includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers investigating S1R pharmacology and its therapeutic potential.

The Sigma-1 Receptor: A Hub for Cellular Signaling

The S1R is a 223-amino acid transmembrane protein that bears no homology to other mammalian proteins.[4] Initially mistaken for an opioid receptor, it is now understood to be a chaperone protein that modulates the function of various client proteins, including ion channels and other receptors.[6]

Under basal conditions, S1R is bound to another ER chaperone, the 78-kDa glucose-regulated protein, also known as Binding immunoglobulin Protein (BiP).[3][7] Upon stimulation by ligand agonists or in response to cellular stress, S1R dissociates from BiP, allowing it to translocate and interact with its target proteins.[3][5][8] A primary function of S1R is the modulation of calcium (Ca²⁺) signaling between the ER and mitochondria through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R).[4][5][7][8] This strategic positioning allows S1R to influence cellular bioenergetics, mitigate ER stress, and promote cell survival.[1][8][9]

IPAG: A Sigma-1 Receptor Antagonist with Complex Pharmacology

IPAG is a potent and widely used antagonist for studying S1R function.[10][11] However, its pharmacological profile is complex. While radioligand binding assays show a high affinity for S1R in the low nanomolar range, the concentrations required to elicit functional cellular effects are often in the micromolar range.[10][12]

This discrepancy is explained by the existence of high- and low-affinity binding states for antagonists, which are not observed with agonists.[10][13] The high-affinity binding of IPAG is sensitive to the presence of GTP, suggesting an interaction with G proteins.[4][10] However, functional responses, such as changes in intracellular calcium and cell proliferation, appear to correlate with IPAG binding to a lower-affinity state.[10]

Mechanism of IPAG-Mediated Disruption of S1R Signaling

IPAG disrupts S1R signaling through several interconnected mechanisms:

4.1 Stabilization of S1R Oligomers and the S1R-BiP Complex: S1R can exist in various oligomeric states, including monomers, dimers, and higher-order structures.[3][14] S1R agonists tend to favor the dissociation into smaller oligomers, which is a prerequisite for its chaperone activity.[3] In contrast, antagonists like IPAG are believed to promote and stabilize higher-order oligomers.[3] This stabilization reinforces the interaction between S1R and BiP, preventing the dissociation necessary for S1R activation and its subsequent translocation to interact with client proteins like the IP3R.[3][5]

4.2 Dysregulation of Calcium Homeostasis: By preventing the dissociation of the S1R-BiP complex, IPAG effectively inhibits the S1R's ability to modulate IP3R function.[7][8] This disruption of the S1R-IP3R signaling axis leads to a dysregulation of Ca²⁺ flux from the ER. In many cell types, particularly cancer cells, the application of IPAG results in a significant and sustained influx of Ca²⁺ into the cytosol, a key event that can trigger downstream apoptotic pathways.[12]

4.3 Impairment of the Cellular Stress Response: S1R is a crucial component of the integrated stress response (ISR), helping cells cope with conditions like ER stress and oxidative stress.[1][2][9][15] It exerts neuroprotective and cytoprotective effects by chaperoning key proteins and modulating signaling pathways like the Nrf2 antioxidant response.[1] By antagonizing S1R, IPAG compromises these protective functions. The resulting inability to manage cellular stress can lower the threshold for apoptosis, a mechanism that is being explored for anti-cancer therapies.[11]

4.4 Inhibition of Pro-Survival Pathways: IPAG has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. Treatment with IPAG leads to decreased phosphorylation of key downstream effectors of mTOR, including p70S6K, ribosomal protein S6, and 4E-BP1, ultimately resulting in the inhibition of cell proliferation.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding IPAG's interaction with the Sigma-1 Receptor.

Table 1: IPAG Binding Affinities for Sigma-1 Receptor

| Parameter | Value | Condition | Cell Line | Reference |

|---|---|---|---|---|

| K₅₀ | 2.5 nM | Single-site model, no GTP | Permeabilized MDA-MB-468 | [6][10] |

| Published Kᵢ | 2.8 nM | - | - | [10] |

| pKᵢ | 4.3 | - | - | [11] |

| Kᵢ (low-affinity) | 500 nM | In the presence of GTP | Permeabilized MDA-MB-468 |[10] |

Table 2: Functional Effects of IPAG

| Parameter | Value | Assay | Cell Line | Reference |

|---|---|---|---|---|

| EC₅₀ | 123 µM | Intracellular Ca²⁺ Response | Fura-2-loaded MDA-MB-468 | [10] |

| IC₅₀ | 24 µM | Cell Proliferation (MTS Assay) | MDA-MB-468 |[10] |

Visualizations of Signaling Pathways and Workflows

Sigma-1 Receptor Signaling Pathway (Basal State)

References

- 1. mdpi.com [mdpi.com]

- 2. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]

- 8. Frontiers | Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury [frontiersin.org]

- 9. Sigma-1 receptor knockout increases α-synuclein aggregation and phosphorylation with loss of dopaminergic neurons in substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Glu102 mutation disrupts higher-order oligomerization of the sigma 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Methodological & Application

Synthesis Protocol for [¹²⁴I]IPAG: A PET Imaging Agent for PARP

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of the synthesis and application of [¹²⁴I]IPAG, a radioiodinated small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP), for use in Positron Emission Tomography (PET) imaging. PARP is a key enzyme in the DNA damage response pathway, and its overexpression in various cancers makes it an attractive target for both therapy and diagnostic imaging. [¹²⁴I]IPAG has been developed as a PET radiotracer to non-invasively quantify PARP expression and monitor the efficacy of PARP-targeted therapies.

Disclaimer: The synthesis of PET radiopharmaceuticals should only be performed by trained personnel in a facility equipped for handling radioactive materials, in accordance with all local and federal regulations.

I. Radiosynthesis of [¹²⁴I]IPAG

The radiosynthesis of [¹²⁴I]IPAG, with the chemical name N-(4-(2-fluoro-5-iodobenzamido)benzyl)picolinamide, is typically achieved through an electrophilic radioiodination of a suitable precursor. A common method involves the use of a tri-butylstannyl precursor, which allows for regioselective incorporation of the iodine-124 radioisotope.

Experimental Protocol: Radioiodination

Materials:

-

N-(4-(2-fluoro-5-(tributylstannyl)benzamido)benzyl)picolinamide (stannyl precursor)

-

[¹²⁴I]Sodium iodide in 0.1 M NaOH

-

Chloramine-T or Iodogen®

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bisulfite solution

-

Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

-

High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector.

-

Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

-

Sterile water for injection

-

0.9% Sodium chloride for injection

Procedure:

-

Preparation: In a shielded hot cell, dissolve the stannyl precursor in anhydrous ethanol in a reaction vial.

-

Radioiodination Reaction:

-

Add the [¹²⁴I]Sodium iodide solution to the reaction vial.

-

Initiate the reaction by adding an oxidizing agent, such as Chloramine-T or using an Iodogen®-coated vial.

-

Allow the reaction to proceed at a controlled temperature (e.g., 80-100°C) for a specific duration (e.g., 10-15 minutes).

-

-

Quenching: Quench the reaction by adding a sodium bisulfite solution to reduce any unreacted radioiodine.

-

Purification:

-

The crude reaction mixture is typically first passed through a C18 SPE cartridge to remove polar impurities.

-

The eluate from the SPE cartridge is then injected onto a semi-preparative HPLC system for purification of [¹²⁴I]IPAG from the precursor and other byproducts.

-

-

Formulation:

-

The HPLC fraction containing the purified [¹²⁴I]IPAG is collected.

-

The organic solvent is removed by evaporation under a stream of nitrogen.

-

The final product is formulated in a physiologically compatible solution, such as 0.9% sodium chloride containing a small amount of ethanol to ensure solubility, and passed through a sterile filter.

-

Synthesis Workflow

Caption: Radiosynthesis workflow for [¹²⁴I]IPAG.

II. Quality Control

To ensure the safety and efficacy of the radiotracer for PET imaging, a series of quality control tests must be performed on the final [¹²⁴I]IPAG product.

Quantitative Data Summary

| Parameter | Typical Specification |

| Radiochemical Purity | > 95% |

| Radiochemical Yield | 40-60% (decay-corrected) |

| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) |

| pH | 5.0 - 7.5 |

| Residual Solvents | < 0.5% (e.g., Ethanol) |

| Sterility | Sterile |

| Endotoxin Level | < 175 EU/V |

III. Application in PET Imaging

[¹²⁴I]IPAG is utilized as a PET imaging agent to visualize and quantify PARP expression in vivo. This has significant applications in oncology for patient stratification, monitoring response to PARP inhibitor therapy, and understanding mechanisms of drug resistance.

Experimental Protocol: In Vivo PET Imaging

Materials:

-

[¹²⁴I]IPAG formulated for injection

-

Animal model with tumor xenografts (e.g., mice with breast or ovarian cancer cell line xenografts)

-

PET/CT scanner

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing animal.

-

Radiotracer Administration: Administer a known activity of [¹²⁴I]IPAG via intravenous injection (e.g., tail vein).

-

PET/CT Imaging:

-

Position the animal in the PET/CT scanner.

-

Acquire dynamic or static PET scans at various time points post-injection (e.g., 1, 4, 24, and 48 hours).

-

A CT scan is acquired for anatomical co-registration and attenuation correction.

-

-

Image Analysis:

-

Reconstruct the PET images.

-

Draw regions of interest (ROIs) over the tumor and other organs of interest on the co-registered PET/CT images.

-

Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

-

PARP Signaling Pathway in DNA Repair

Caption: Role of PARP in DNA repair and inhibition by [¹²⁴I]IPAG.

Application Notes and Protocols for the Use of IAP Antagonists in In Vitro Cancer Cell Line Studies

A Note on Terminology: The term "IPAG" as initially queried is not a standard or widely recognized entity in cancer research literature. Based on the context of in vitro cancer cell line studies and signaling pathways, it is highly probable that this was a typographical error for "IAP," which stands for Inhibitor of Apoptosis Protein. This document will, therefore, focus on the application of IAP antagonists , a class of therapeutic agents designed to target these proteins.

Introduction to IAP Antagonists

Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators that block programmed cell death, or apoptosis.[1][2][3][4] Many cancer cells overexpress IAPs, which contributes to their survival, proliferation, and resistance to conventional therapies like chemotherapy and radiation.[5][6][7] IAP antagonists, also known as Smac mimetics, are a class of small molecules designed to mimic the function of the endogenous IAP inhibitor, Smac/DIABLO.[4][8][9] By binding to IAPs, these antagonists neutralize their anti-apoptotic activity, thereby sensitizing cancer cells to apoptosis.[6][10]

The primary mechanism of action for many IAP antagonists involves binding to the Baculovirus IAP Repeat (BIR) domains of IAPs, particularly cIAP1, cIAP2, and XIAP.[1][2][11] This binding can lead to two key downstream events:

-

Promotion of Apoptosis: By inhibiting XIAP, the direct inhibition of caspases-3, -7, and -9 is relieved, allowing for the execution of apoptosis.[3][5]

-

Induction of Autocrine TNFα Signaling: Binding of IAP antagonists to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][2][12] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway and promoting the transcription of pro-inflammatory cytokines, most notably TNFα.[1][2][13] Secreted TNFα can then act in an autocrine or paracrine manner on the TNF receptor 1 (TNFR1), initiating a signaling cascade that leads to caspase-8 activation and apoptosis.[4][10]

These application notes provide detailed protocols for assessing the efficacy of IAP antagonists in in vitro cancer cell line studies.

Data Presentation: Efficacy of IAP Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various IAP antagonists across a range of cancer cell lines. This data is crucial for selecting appropriate concentrations for in vitro experiments.

| IAP Antagonist | Cancer Cell Line | Cancer Type | IC50 (nM) | Notes |

| Birinapant | WM9 | Melanoma | 2.4 | Single agent treatment.[14] |

| WTH202 | Melanoma | 1.8 | In combination with 1 ng/mL TNFα.[14] | |

| WM793B | Melanoma | 2.5 | In combination with 1 ng/mL TNFα.[14] | |

| WM1366 | Melanoma | 7.9 | In combination with 1 ng/mL TNFα.[14] | |

| WM164 | Melanoma | 9 | In combination with 1 ng/mL TNFα.[14] | |

| SUM190 (TRAIL-resistant) | Inflammatory Breast Cancer | ~300 | Single agent treatment.[14] | |

| GDC-0152 | U87MG | Glioblastoma | - | Effective in vitro, leading to apoptotic cell death.[15] |

| LCL161 | Raji-4RH | B-cell Lymphoma | - | Synergistic anti-tumor activity with chemotherapy.[16] |

| JP1201 | MIA PaCa-2 | Pancreatic Cancer | - | Decreased the IC50 of TRAIL from 4.5 to 1.2 nM.[17] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of an IAP antagonist on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

IAP antagonist (e.g., Birinapant, LCL161)

-

Vehicle control (e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the IAP antagonist in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the IAP antagonist concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

IAP antagonist

-

Vehicle control (e.g., DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the IAP antagonist or vehicle control for the specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)